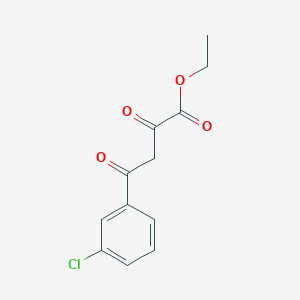

Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate

Description

Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate (CAS: 338982-35-7) is a β-diketone ester featuring a 3-chlorophenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in constructing heterocyclic frameworks such as isoxazoles . Its synthesis involves reacting diethyl oxalate with 3-acetylindole under basic conditions, followed by hydroxylamine hydrochloride treatment to yield isoxazole derivatives with 74% efficiency . The chlorine atom at the meta position enhances electron-withdrawing effects, stabilizing the diketone moiety and facilitating cyclization reactions.

Propriétés

IUPAC Name |

ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO4/c1-2-17-12(16)11(15)7-10(14)8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOQGAGGKJCZIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453548 | |

| Record name | Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57961-48-5 | |

| Record name | Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Claisen-Schmidt Condensation-Based Synthesis

Overview:

The most commonly reported synthetic route for Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate involves the condensation of ethyl acetoacetate with 3-chlorobenzaldehyde under basic conditions. This method proceeds via a Claisen-Schmidt condensation mechanism, followed by cyclization and esterification steps to form the target compound.

- Reagents: Ethyl acetoacetate, 3-chlorobenzaldehyde

- Catalyst/Base: Sodium ethoxide or other strong bases (e.g., sodium hydride, potassium hydroxide)

- Solvent: Ethanol or other polar solvents

- Conditions: Controlled temperature (often room temperature to moderate heating), anhydrous environment preferred to maximize yield

- Formation of an enolate ion from ethyl acetoacetate under basic conditions.

- Nucleophilic attack on the aldehyde carbonyl of 3-chlorobenzaldehyde, forming a β-hydroxy ester intermediate.

- Dehydration to yield the α,β-unsaturated ester intermediate.

- Further cyclization or keto-enol tautomerization leads to the formation of the dioxobutanoate structure.

- Reaction yields improve with slow addition of reactants and strict moisture control to prevent side reactions.

- Temperature regulation is critical; initial low temperature (0–5°C) mixing minimizes exothermic side reactions, followed by warming to room temperature for completion.

- Use of sodium ethoxide as a base in ethanol provides a good balance between reactivity and solubility of reagents.

Hydroxylamine-Mediated Transformation (Patent-Based Method)

Source: Patent AU2009327566A1 describes a preparation method involving hydroxylamine reagents.

- Starting with ethyl-4-(3-chlorophenyl)-2,4-dioxobutanoate dissolved in ethanol.

- Addition of hydroxylamine (either 50% aqueous solution or hydroxylamine hydrochloride) at elevated temperature (~60°C).

- When hydroxylamine (50% in water) is used, the reaction halts at an oxime ester intermediate; subsequent acidification (e.g., with hydrochloric acid) induces ring closure to form ethyl 5-(3-chlorophenyl)-isoxazole-3-carboxylate.

- When hydroxylamine hydrochloride is used, ring closure occurs directly without additional acid.

| Parameter | Details |

|---|---|

| Temperature | ~60 °C |

| Solvent | Ethanol |

| Hydroxylamine source | 50% aqueous or hydroxylamine hydrochloride |

| Acidification | 5 M HCl in propanol (if needed) |

| Reaction time | 1-2 hours |

- The reaction is often conducted in the presence of tertiary amines (e.g., triethylamine) to facilitate the process.

- Quenching of excess organometallic reagents (e.g., CH3MgX) with acid followed by base treatment (NaOH) is used in related synthetic steps.

Organometallic Reagent Approach (Grignard Reaction Variant)

- The reaction of ethyl 5-(3-chlorophenyl)-isoxazole-3-carboxylate with methylmagnesium halide (CH3MgX) in solvents like toluene or tetrahydrofuran leads to intermediates useful for further transformations.

- The process is typically carried out in the presence of tertiary amines to stabilize the reaction environment.

- After reaction completion, quenching with aqueous acid (6 M HCl) followed by aqueous base (NaOH) treatment is performed to isolate the product.

- This method is more relevant for preparing related derivatives or chiral alcohols but involves this compound as a precursor or intermediate.

Industrial Scale Considerations

- Continuous flow reactors are employed for scale-up to ensure consistent quality and yield.

- Reaction parameters such as temperature, reagent addition rate, and solvent choice are optimized for industrial throughput.

- Use of in-line monitoring technologies (e.g., ReactIR) allows real-time tracking of intermediate formation and dynamic adjustment of reagent stoichiometry.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Claisen-Schmidt Condensation | Ethyl acetoacetate + 3-chlorobenzaldehyde, NaOEt, EtOH, RT | Straightforward, high yield | Requires moisture control |

| Hydroxylamine-Mediated Method | This compound + hydroxylamine, acid | Enables ring closure to isoxazole derivatives | Requires careful acid/base handling |

| Organometallic Reagents (Grignard) | Ethyl 5-(3-chlorophenyl)-isoxazole-3-carboxylate + CH3MgX, tertiary amine | Useful for derivative synthesis | More complex, sensitive reagents |

| Industrial Continuous Flow | Optimized Claisen-Schmidt or hydroxylamine methods in flow reactors | Scalable, controlled reaction conditions | Requires specialized equipment |

Analytical and Research Notes

- Characterization: NMR (¹H, ¹³C), FT-IR, and HPLC-MS are critical for confirming product identity and purity.

- Stability: The compound should be stored at 2–8°C in airtight, light-resistant containers to prevent hydrolysis and degradation.

- Yield Optimization: Anhydrous conditions, slow reagent addition, and temperature control are essential for maximizing yield and minimizing by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The chlorophenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of brominated or nitrated derivatives.

Applications De Recherche Scientifique

Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development due to its unique structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The exact pathways and targets can vary based on the context of its use.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Position and Electronic Effects

- Ethyl 4-(2-Chlorophenyl)-2,4-dioxobutanoate (CAS: 745053-53-6) and Ethyl 4-(4-Chlorophenyl)-2,4-dioxobutanoate (CAS: 57961-48-5): The ortho- and para-chloro isomers exhibit distinct electronic profiles. Reactivity: Meta-substitution (3-chloro) balances steric and electronic effects, enabling higher yields in isoxazole formation compared to ortho/para analogues .

Halogen Variation: Fluoro and Bromo Derivatives

- Ethyl 4-(3-Fluorophenyl)-2,4-dioxobutanoate (CAS: 741286-80-6): Fluorine’s electronegativity enhances electrophilicity at the diketone, accelerating nucleophilic attacks. For example, nitrosation reactions proceed at 10°C with sodium nitrite, contrasting with higher temperatures required for chloro analogues .

- Ethyl 4-(4-Bromophenyl)-2,4-dioxobutanoate (CAS: 473537-92-7): Bromine’s larger atomic radius increases steric bulk, lowering yields in Biginelli reactions (57% vs. 74% for the 3-chloro compound) .

Electron-Donating vs. Electron-Withdrawing Groups

- Ethyl 4-(4-Methoxyphenyl)-2,4-dioxobutanoate (CAS: 35322-20-4): The methoxy group donates electrons via resonance, reducing diketone electrophilicity. This diminishes reactivity in condensation reactions but improves solubility in polar solvents .

- Ethyl 4-(4-Nitrophenyl)-2,4-dioxobutanoate (CAS: 54808-56-9): The nitro group’s strong electron-withdrawing nature amplifies diketone reactivity, enabling rapid cyclocondensations. However, nitro derivatives often require harsher conditions (e.g., acidic catalysts) and exhibit lower thermal stability .

Activité Biologique

Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate is an organic compound with significant biological activity, primarily due to its unique structural features that include a chlorinated phenyl ring and a dioxobutanoate moiety. This article explores its synthesis, biological interactions, potential therapeutic applications, and comparative analysis with similar compounds.

Overview of the Compound

- Chemical Formula : C12H11ClO4

- Molecular Weight : Approximately 270.7 g/mol

- CAS Number : 57961-48-5

- Structure : The compound consists of an ethyl ester linked to a 3-chlorophenyl group and a dioxobutanoate structure, which contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Reagents : Ethyl acetoacetate and 3-chlorobenzaldehyde.

- Catalyst : Sodium ethoxide as a base.

- Method : The reaction proceeds via Claisen-Schmidt condensation followed by cyclization and esterification.

This method allows for the efficient production of the compound, which is essential for its subsequent biological studies .

This compound exhibits biological activity through its interactions with various molecular targets. These interactions can alter enzyme activity or receptor function, leading to physiological effects that may be beneficial in therapeutic contexts. Notably, the presence of the chlorinated phenyl group enhances its bioactivity by facilitating interactions with biological systems .

Antimicrobial and Anticancer Properties

Research indicates that this compound possesses notable antimicrobial and anticancer activities:

- Antimicrobial Activity : Studies have demonstrated effectiveness against specific bacterial strains, suggesting potential as an antibacterial agent.

- Anticancer Activity : Preliminary investigations indicate that it may inhibit the growth of certain cancer cell lines, although detailed studies are required to elucidate these effects fully .

Case Studies

- Antinociceptive Activity : A related compound underwent intramolecular cyclization and showed pronounced antinociceptive activity with low toxicity. This suggests that derivatives of this compound could also exhibit similar pharmacological profiles .

- Structure-Activity Relationship (SAR) : Modifications to the compound's structure have been explored to enhance its binding affinity to targets such as Bcl-2/Bcl-xL proteins, which are implicated in cancer cell survival . These studies highlight how slight changes in chemical structure can significantly impact biological efficacy.

Comparative Analysis

A comparison with structurally similar compounds reveals differences in biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Contains a chlorophenyl substitution | Unique dioxobutanoate backbone |

| Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate | Similar dioxobutanoate structure | Different chlorophenyl substitution affects activity |

| Ethyl 5-(chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid | Incorporates a pyrazole ring | Enhanced pharmacological properties due to ring structure |

This table illustrates how variations in substituents can lead to significant differences in biological activity and reactivity .

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate, and how do reaction conditions influence yield?

The compound can be synthesized via Claisen condensation or analogous methods. For example, diethyl oxalate reacts with substituted acetyl precursors (e.g., 3-acetylindole) under basic conditions to form dioxobutanoate derivatives . Key parameters include base selection (e.g., NaH, KOH), solvent polarity, and temperature control. Evidence from similar syntheses suggests yields improve with anhydrous conditions and slow addition of reactants to minimize side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm the ester group, chlorophenyl substitution, and ketone positions.

- HPLC-MS for purity assessment and detection of byproducts (e.g., incomplete condensation products).

- FT-IR to identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and ester C-O bonds. Comparative studies of structurally related compounds highlight the importance of coupling multiple methods for unambiguous identification .

Q. What are the best practices for handling and storing this compound to ensure stability?

Storage at 2–8°C in airtight, light-resistant containers is advised to prevent hydrolysis of the ester group or ketone degradation. Stability studies on analogous dioxobutanoates suggest sensitivity to moisture; thus, desiccants like silica gel should be used .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in large-scale synthesis?

- Stepwise temperature control : Initial low-temperature mixing (0–5°C) to minimize exothermic side reactions, followed by gradual warming to room temperature .

- Catalyst screening : Transition-metal catalysts (e.g., Pd) or organocatalysts may enhance selectivity in forming the dioxo moiety.

- In-line monitoring : Use of PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How should contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

- Isotopic labeling : Use deuterated solvents to distinguish solvent artifacts from genuine signals.

- 2D NMR (COSY, HSQC) : Map coupling patterns and assign ambiguous peaks, particularly for overlapping aromatic protons .

- Comparative analysis : Cross-reference with databases (e.g., PubChem) or synthesized analogs to identify common impurities .

Q. What experimental designs are suitable for evaluating the biological activity of this compound?

- In vitro assays : Screen for cytotoxicity (e.g., MTT assay on hepatocellular carcinoma cells) or enzyme inhibition (e.g., kinase assays) using derivatives of similar dioxobutanoates as positive controls .

- Structure-activity relationship (SAR) studies : Modify the chlorophenyl or ester group and assess changes in bioactivity .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then monitor degradation via HPLC.

- Accelerated stability testing : Store samples at 40°C/75% relative humidity for 4 weeks and compare to controls using validated stability-indicating methods .

Q. What methodologies are used to study interactions between this compound and metabolic enzymes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.